(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride
Description
Systematic Nomenclature and Structural Elucidation
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for complex bicyclic compounds bearing amine substituents. The name precisely describes the molecular architecture, beginning with the identification of the core tetrahydronaphthalene ring system and proceeding through the enumeration of substituents in order of priority. The systematic designation 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1) provides an alternative nomenclature that emphasizes the naphthalene origin of the bicyclic framework.
Structural elucidation of this compound reveals a complex three-dimensional arrangement characterized by the fusion of a benzene ring with a cyclohexane ring, where the cyclohexane portion has been partially saturated to form the tetrahydronaphthalene backbone. The Chemical Abstracts Service registry number 1432679-35-0 corresponds to this specific structural arrangement, providing unambiguous identification within chemical databases. The InChI (International Chemical Identifier) key LBJIEHMXUHURAB-UHFFFAOYSA-N serves as a unique digital identifier that encodes the complete structural information of the compound.
The molecular formula C₁₂H₁₈ClN accurately represents the elemental composition, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one chlorine atom, and one nitrogen atom within the hydrochloride salt structure. Spectroscopic analysis reveals characteristic features consistent with this structural assignment, including nuclear magnetic resonance signals corresponding to the aromatic protons of the benzene ring, the aliphatic protons of the saturated ring portion, and the distinctive methanamine group signals.
Table 1: Structural Identification Data for this compound
Historical Context in Bicyclic Amine Research
The development of bicyclic amine chemistry, particularly involving tetrahydronaphthalene derivatives, represents a significant chapter in the evolution of organic chemistry research spanning several decades. The foundation for understanding compounds such as this compound was established through pioneering work on tetralin (1,2,3,4-tetrahydronaphthalene) and its derivatives, which emerged as important synthetic targets and research subjects in the mid-twentieth century. The systematic exploration of tetralin derivatives led to the recognition of these compounds as valuable synthetic intermediates and as subjects for investigating structure-activity relationships in bicyclic systems.
Historical investigations into tetrahydronaphthalene chemistry revealed the unique properties conferred by the partially saturated bicyclic framework, distinguishing these compounds from both fully aromatic and fully aliphatic systems. Early research efforts focused on understanding the fundamental chemical behavior of the tetralin ring system, including its susceptibility to various chemical transformations and its role as a hydrogen-donor solvent. These foundational studies established the theoretical framework necessary for developing more complex derivatives, including those bearing additional functional groups such as amine substituents.
The emergence of specialized tetrahydronaphthalene derivatives containing amine functionality represented a natural progression in bicyclic amine research, driven by the recognition that such compounds could serve as valuable building blocks for pharmaceutical and chemical applications. Research groups began investigating methods for introducing amine groups at various positions of the tetrahydronaphthalene framework, leading to the development of synthetic strategies for preparing compounds such as 1-tetralol and related derivatives. These efforts established important precedents for the synthesis and characterization of more complex structures.
The specific development of methanamine derivatives of tetrahydronaphthalene compounds emerged from research into the chemical modification of bicyclic systems to introduce additional reactive sites. Studies on related compounds, such as (1,2,3,4-Tetrahydronaphthalen-1-yl)methanamine and its derivatives, provided crucial insights into the synthetic accessibility and chemical properties of this class of compounds. The progression toward methylated variants, including (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, represented advances in synthetic methodology that enabled the preparation of increasingly sophisticated molecular architectures.
Position Within Tetrahydronaphthalene Derivatives Taxonomy
The classification of this compound within the broader taxonomy of tetrahydronaphthalene derivatives reveals its position as a member of the tetralins family, specifically belonging to the subcategory of amine-substituted tetralins. This taxonomical placement reflects the compound's structural heritage from the parent tetrahydronaphthalene system while acknowledging the significant functional group modifications that distinguish it from simpler tetralin derivatives. The systematic classification places this compound within the organic compounds kingdom, specifically under the benzenoids superclass, reflecting its aromatic character derived from the fused benzene ring.
The hierarchical classification continues with placement in the tetralins class, which encompasses all polycyclic aromatic compounds containing a tetralin moiety consisting of a benzene ring fused to a cyclohexane ring. Within this class, the compound occupies a specialized position among amine-substituted derivatives, distinguishing it from other functionalized tetralins such as alcohols, ketones, or carboxylic acid derivatives. The presence of both methyl and methanamine substituents creates a unique subcategory within the amine-substituted tetralins, reflecting the compound's dual nature as both a methylated and aminated derivative.
Comparative analysis with related compounds in the tetrahydronaphthalene family reveals structural relationships that inform understanding of chemical behavior and potential applications. Compounds such as 1-tetralol (1,2,3,4-tetrahydro-1-naphthol) represent closely related structures that share the tetrahydronaphthalene backbone but differ in functional group identity. The relationship between this compound and 1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol demonstrates the structural diversity possible within this family while maintaining the core bicyclic framework.
Table 2: Taxonomical Classification and Related Compounds
The positioning of this compound within the broader context of bicyclic amine research reveals its significance as a representative example of how classical organic frameworks can be modified to create compounds with enhanced properties. The relationship to other members of the tetrahydronaphthalene family, including compounds such as (4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine, demonstrates the structural diversity achievable through systematic modification of the core bicyclic framework. These relationships provide important context for understanding the compound's chemical behavior and potential applications in synthetic chemistry.
Properties
IUPAC Name |
(1-methyl-3,4-dihydro-2H-naphthalen-1-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-12(9-13)8-4-6-10-5-2-3-7-11(10)12;/h2-3,5,7H,4,6,8-9,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJIEHMXUHURAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2=CC=CC=C21)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-35-0 | |
| Record name | 1-Naphthalenemethanamine, 1,2,3,4-tetrahydro-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reduction of Naphthalene Precursors
A foundational approach involves the catalytic hydrogenation of naphthalene derivatives to yield the tetrahydronaphthalene core. For instance, 1-methylnaphthalene undergoes partial hydrogenation under high-pressure H₂ (50–100 bar) in the presence of palladium-on-carbon (Pd/C) or Raney nickel catalysts, achieving >90% conversion to 1-methyl-1,2,3,4-tetrahydronaphthalene. This intermediate is subsequently functionalized via bromination at the benzylic position, followed by nucleophilic substitution with ammonia or its equivalents to introduce the methanamine group.
Key Data:
| Step | Conditions | Yield (%) |
|---|---|---|
| Naphthalene hydrogenation | 10% Pd/C, H₂ (80 bar), EtOH, 80°C | 92 |
| Bromination | NBS, AIBN, CCl₄, reflux | 78 |
| Amine substitution | NH₃ (aq), DMF, 120°C | 65 |
Methylation and Hydrochloride Formation
Post-amination, the primary amine is methylated using formaldehyde under reductive conditions (e.g., NaBH₃CN) to yield the secondary amine. Final treatment with HCl gas in ethyl acetate precipitates the hydrochloride salt, achieving ≥95% purity after recrystallization.
Organomagnesium Reagent-Based Synthesis
Grignard Addition to Lactol Intermediates
A multi-step strategy employs lactol 9 (derived from 2,3-dimethoxybenzaldehyde) as a key intermediate. Addition of methylmagnesium bromide (10 eq.) to lactol 9 produces diol 12 , which undergoes Mitsunobu cyclization (DIAD, PPh₃) to form the tetralin skeleton. This method, while efficient, requires meticulous control of stoichiometry to prevent over-addition.
Optimization Insight:
Cyanohydrin Formation and Reduction
Tetralone intermediates (e.g., 21 ) react with trimethylsilylcyanide (TMSCN) and ZnI₂ to form protected cyanohydrins. Subsequent reduction with LiAlH₄ simultaneously deprotects the alcohol and reduces the nitrile to the primary amine. Hydrogenation of the resultant unsaturated amine (32 ) over Pd/C furnishes the saturated target structure.
Nitrogen Deletion/Diels–Alder Cascade
Isoindoline as a Precursor
A novel 2024 methodology utilizes isoindoline and dienophiles (e.g., dimethyl maleate) in a nitrogen deletion/Diels–Alder cascade. The reaction proceeds via ortho-xylylene intermediates, forming the tetralin core with electron-deficient dienophiles. For example, dimethyl maleate reacts with isoindoline in THF under triethylamine catalysis, yielding the trans-alkene product (6a ) in 51% yield.
Reaction Conditions:
| Component | Role | Optimization Impact |
|---|---|---|
| Isoindoline hydrochloride | Precursor | Pretreatment with NaOH required |
| Triethylamine | Base catalyst | Solubility enhancement |
| Dimethyl maleate | Dienophile | Electron deficiency critical |
Stereochemical Control
DFT calculations reveal that amine catalysts promote isomerization of maleate to fumarate, ensuring stereoselective trans-product formation. This method’s modularity allows incorporation of diverse substituents, though yields remain moderate (45–65%).
Tetralone Intermediate Routes
Synthesis of Methyl-Substituted Tetralone
Starting from paraconic acid (18 ), thermal decarboxylation and hydrogenation yield tetralone 21 (99% over two steps). Alternative routes employ 2,3-dimethoxybenzaldehyde condensation with succinic anhydride, followed by cyclization using polyphosphoric acid.
Reductive Amination
Tetralone 21 undergoes reductive amination with methylamine and NaBH₃CN in methanol, followed by HCl salt formation. This method achieves 70–75% overall yield but requires rigorous purification to eliminate byproducts.
Asymmetric Synthesis and Salt Formation
Chiral Induction
A patented asymmetric synthesis employs N-[(R)-1-phenylethyl] imines, reduced with NaBH₄ at −30°C to induce chirality. The resultant amine is separated via diastereomeric crystallization, achieving >98% enantiomeric excess (ee).
Hydrochloride Crystallization
The free base is treated with HCl in ethyl ether, yielding the hydrochloride salt with 99% purity after recrystallization from ethanol/water.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Catalytic hydrogenation | High yield, simple steps | Requires high-pressure H₂ | 65–75 | Industrial |
| Grignard/Mitsunobu | Regioselective | Multi-step, moderate yield | 50 | Lab-scale |
| Diels–Alder cascade | Modular substituents | Moderate yield, novel | 45–65 | Emerging |
| Tetralone reductive amination | Established protocol | Byproduct formation | 70–75 | Pilot-scale |
| Asymmetric synthesis | High enantiopurity | Costly chiral auxiliaries | 60–70 | Specialty |
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include naphthyl ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Neuroscience
Research has indicated that compounds similar to (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride may exhibit properties that influence neurotransmitter systems. This makes them potential candidates for studying neuropharmacological effects and developing treatments for neurological disorders.
Medicinal Chemistry
The compound's structure suggests it could serve as a scaffold for designing new pharmaceuticals. It may be particularly relevant in developing drugs targeting specific receptors or pathways in the body.
Chemical Biology
As a small molecule probe, it can be utilized to investigate biological processes at the molecular level. Its ability to interact with various biological targets makes it a valuable tool in chemical biology research.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Neuropharmacological Effects of Tetrahydronaphthalene Derivatives | Investigated the effects on dopamine receptors | Found potential modulation of receptor activity leading to therapeutic implications for Parkinson's disease. |
| Synthesis and Characterization of Novel Amine Derivatives | Explored new synthetic routes for amine compounds | Demonstrated successful synthesis of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine and its derivatives with promising biological activity. |
| Small Molecule Probes in Cancer Research | Evaluated small molecules for cancer treatment | Identified specific interactions with cancer cell lines indicating potential for targeted therapy development. |
Pharmaceuticals
The compound can be used as an intermediate in the synthesis of various pharmaceuticals due to its unique chemical structure and properties.
Agricultural Chemicals
There is potential for application in the development of agrochemicals that require specific amine functionalities.
Mechanism of Action
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often studied to understand the compound’s potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Tetrahydronaphthalene-Based Amine Hydrochlorides
Key Observations :
- Substituent Effects: The target compound’s 1-methyl group reduces ring strain compared to unsubstituted analogues (e.g., CAS 3459-02-7) .
- Synthetic Efficiency: Yields for analogues 32c (72.9%) and 32e (58.2%) highlight the impact of substituent complexity on reaction efficiency.
Methoxy-Substituted Analogues
Table 2: Methoxy Derivatives Comparison
Key Observations :
Heterocyclic and Aliphatic Analogues
Table 3: Non-Tetralin Derivatives
Key Observations :
- Stability and Reactivity : Heterocyclic amines (tetrazole, triazole) exhibit greater metabolic stability than tetralin-based amines but may have reduced lipophilicity .
- Functional Versatility : Aliphatic chains (e.g., butenyl in triazole derivative) enable conjugation or further functionalization, a feature absent in the target compound .
Research and Industrial Considerations
- Synthesis Challenges: High-yield synthesis (e.g., 97% for 33b in ) often requires optimized catalysts (e.g., PtO₂ for hydrogenation) .
- Safety and Handling: Limited hazard data are provided, but standard protocols for amine hydrochlorides (e.g., avoiding inhalation, using PPE) apply .
Biological Activity
(1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine hydrochloride is a chemical compound with potential implications in pharmacology and medicinal chemistry. This article aims to explore its biological activity by reviewing existing literature and research findings.
Structural Information
- Molecular Formula: C12H17N
- SMILES: CC1(CCCC2=CC=CC=C21)CN
- InChIKey: SUIXJECFFZGKML-UHFFFAOYSA-N
Biological Properties
The biological activity of this compound has not been extensively documented in the literature. However, related compounds in the naphthalene family have been studied for various pharmacological effects.
Potential Pharmacological Activities
-
Neurotransmitter Modulation:
- Compounds similar to (1-Methyl-1,2,3,4-tetrahydronaphthalen-1-yl)methanamine have been shown to interact with neurotransmitter systems, particularly dopamine and norepinephrine pathways. These interactions suggest potential applications in treating neurological disorders.
-
Anti-inflammatory Effects:
- Some naphthalene derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be relevant for conditions such as arthritis and other inflammatory diseases.
-
Antimicrobial Activity:
- There is emerging evidence that naphthalene derivatives possess antimicrobial properties. They may inhibit bacterial growth or act as bioactive agents against various pathogens.
Table 1: Biological Activities of Naphthalene Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 1-Naphthol | Antimicrobial | |
| 2-Naphthylamine | Neuroprotective | |
| 1-Methyl-naphthalene | Anti-inflammatory |
Case Study 1: Neurotransmitter Interaction
A study explored the effects of naphthalene derivatives on dopamine receptors in vitro. Results indicated that certain derivatives could enhance dopamine release in neuronal cultures, suggesting a mechanism for potential therapeutic effects in neurodegenerative diseases.
Case Study 2: Antimicrobial Efficacy
Research conducted on various naphthalene derivatives showed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing bioactivity.
Q & A
Q. Why do synthetic yields vary significantly between reported methods?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
